Pomalidomide-amido-C4-amido-C6-NH-Boc
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Overview
Description
Pomalidomide-amido-C4-amido-C6-NH-Boc: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-amido-C4-amido-C6-NH-Boc involves the conjugation of a Pomalidomide-based cereblon ligand with a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-amido-C4-amido-C6-NH-Boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pomalidomide-amido-C4-amido-C6-NH-Boc has several scientific research applications, including:
Chemistry: Used in the study of targeted protein degradation and the development of new chemical probes.
Biology: Employed in biological research to understand protein functions and interactions.
Medicine: Investigated for its potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Pomalidomide-amido-C4-amido-C6-NH-Boc involves the recruitment of the cereblon E3 ubiquitin ligase complex. This complex tags the target protein for degradation by the proteasome. The compound binds to the cereblon ligand, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc: Another synthesized E3 ligase ligand-linker conjugate with a different linker structure.
Thalidomide: A parent compound of Pomalidomide, used in similar research applications.
Lenalidomide: Another analogue of Thalidomide with similar properties and applications.
Uniqueness: Pomalidomide-amido-C4-amido-C6-NH-Boc is unique due to its specific linker structure, which provides distinct properties and applications in PROTAC technology. Its ability to target specific proteins for degradation makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C30H41N5O8 |
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Molecular Weight |
599.7 g/mol |
IUPAC Name |
tert-butyl N-[6-[[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexanoyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C30H41N5O8/c1-30(2,3)43-29(42)32-18-9-5-4-8-17-31-22(36)13-6-7-14-23(37)33-20-12-10-11-19-25(20)28(41)35(27(19)40)21-15-16-24(38)34-26(21)39/h10-12,21H,4-9,13-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39) |
InChI Key |
QYRMZFOSCLMHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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